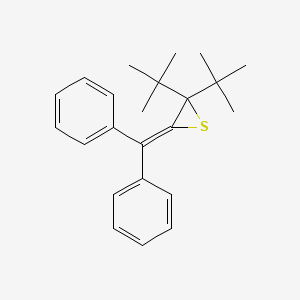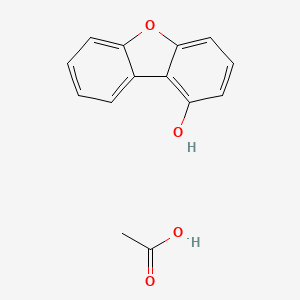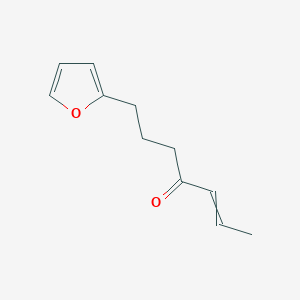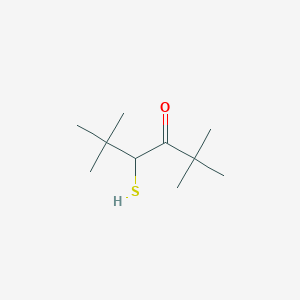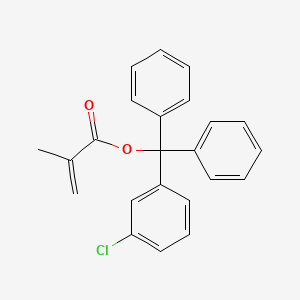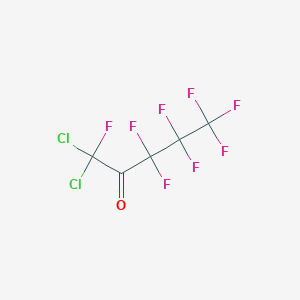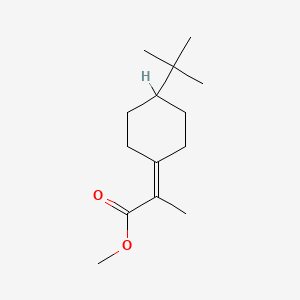![molecular formula C8H17NO3 B14325701 Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- CAS No. 101250-78-6](/img/structure/B14325701.png)
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an acetic acid moiety linked to a 2-amino-4-methylpentyl group through an ether bond. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- can be achieved through several methods:
Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.
Reductive Amination: Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of chiral catalysts and enantioselective synthesis techniques ensures the production of the (S)-enantiomer in high enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carboxyl group, converting it into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and as a potential ligand for enzyme studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, ®-: The enantiomer of the (S)-form, with different optical activity and potentially different biological effects.
Valine: An α-amino acid with a similar structure but lacking the acetic acid moiety.
Leucine: Another α-amino acid with a similar structure but different side chain.
Uniqueness
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- is unique due to its specific chiral configuration and the presence of both an acetic acid and an amino group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
101250-78-6 |
|---|---|
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-[(2S)-2-amino-4-methylpentoxy]acetic acid |
InChI |
InChI=1S/C8H17NO3/c1-6(2)3-7(9)4-12-5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 |
Clé InChI |
KLJTWGUBFPMBDR-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)C[C@@H](COCC(=O)O)N |
SMILES canonique |
CC(C)CC(COCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


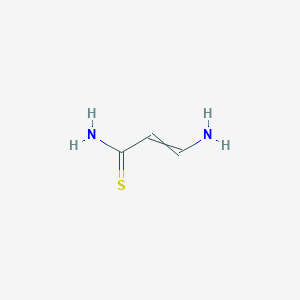
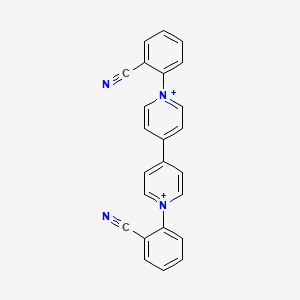
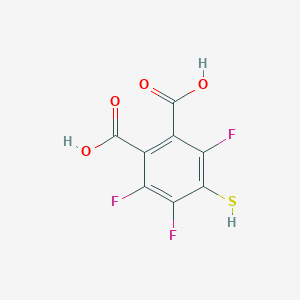

![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)


